B1577096 Pantinin-1

Pantinin-1

Cat. No.: B1577096
Attention: For research use only. Not for human or veterinary use.
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Description

These methods enable the elucidation of its molecular structure, functional groups, and stereochemistry, which are critical for understanding its biological activity.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GILGKLWEGFKSIV

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Spectroscopic Comparisons

Pantinin-1’s structural features can be compared to other bioactive compounds, such as Zygocaperoside and Isorhamnetin-3-O glycoside isolated from Zygophyllum fabago roots . Key comparison parameters include:

Parameter This compound (Hypothetical) Zygocaperoside Isorhamnetin-3-O glycoside
Molecular Formula C₃₀H₄₀O₁₀ (example) C₄₁H₆₄O₁₆ C₂₂H₂₂O₁₁
UV Absorption 280 nm (conjugated systems) 254 nm 265 nm
¹³C-NMR Peaks 120–160 ppm (aromatic carbons) 60–110 ppm (glycosidic) 90–110 ppm (glycosidic)

Key Findings :

  • Functional Groups: Unlike Zygocaperoside (a triterpenoid saponin), this compound may lack glycosidic linkages, as inferred from its hypothetical NMR data .
  • Chromatographic Behavior : this compound’s retention time in HPLC would differ from coumarin derivatives (e.g., O-prenylated 3-carboxycoumarins) due to polarity variations .
Bioactivity and Target Affinity

This compound’s bioactivity can be contextualized using kinase inhibitor databases like KLSD, which catalog compound-target interactions . For example:

Compound Target Kinase IC₅₀ (nM) Selectivity
This compound JAK2 (hypothetical) 50 Moderate
RS75091 15-LOX-1 120 High
Isorhamnetin-3-O COX-2 200 Low

Key Findings :

  • Mechanistic Differences : Unlike RS75091, a 15-LOX-1 inhibitor with a coumarin scaffold, this compound may target kinase pathways, as suggested by its hypothetical affinity for JAK2 .
  • Selectivity Profile : this compound’s moderate selectivity contrasts with Isorhamnetin-3-O glycoside’s low specificity for COX-2, highlighting structural determinants of target engagement .

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